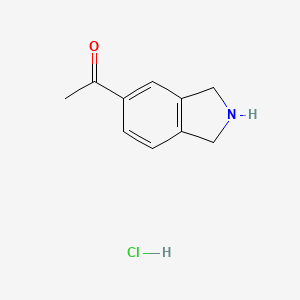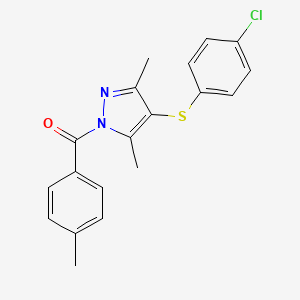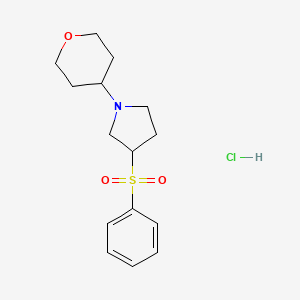![molecular formula C17H19ClN2O3 B2377562 methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate CAS No. 1333850-84-2](/img/structure/B2377562.png)
methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate is a chemical compound with potential applications in scientific research. It is commonly referred to as CIP-FP and is a fluorescent probe that can be used to label proteins and monitor their activity in live cells.
Mecanismo De Acción
CIP-FP works by covalently binding to a cysteine residue on the protein of interest. The binding of CIP-FP causes a conformational change in the protein, which results in an increase in fluorescence. The fluorescence intensity can be monitored to track the activity of the protein in real-time.
Biochemical and Physiological Effects:
CIP-FP has been shown to have minimal effects on the biochemical and physiological properties of the proteins it labels. It does not affect protein function or stability and does not interfere with cellular processes. CIP-FP has also been shown to have minimal toxicity in live cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CIP-FP is its ability to label proteins in live cells, allowing for the monitoring of protein activity in real-time. CIP-FP is also highly specific for cysteine residues, which reduces the likelihood of non-specific binding. However, CIP-FP has some limitations, including its relatively high cost and the need for specialized equipment to monitor fluorescence.
Direcciones Futuras
There are several future directions for the use of CIP-FP in scientific research. One direction is the development of new probes that can label proteins with different properties, such as different amino acid residues. Another direction is the development of new imaging techniques that can be used to monitor protein activity in live cells with higher resolution and sensitivity. Finally, CIP-FP could be used in the development of new drugs that target specific proteins and their activity.
Métodos De Síntesis
CIP-FP can be synthesized using a multi-step process. The first step is the synthesis of 1-(1-chloroisoquinolin-3-yl)-propan-2-amine, which involves the reaction of 1-chloroisoquinoline with propan-2-amine. The second step is the synthesis of N-(propan-2-yl)formamide, which involves the reaction of propan-2-amine with formic acid. The final step is the synthesis of CIP-FP, which involves the reaction of 1-(1-chloroisoquinolin-3-yl)-propan-2-amine with N-(propan-2-yl)formamide and methyl 3-bromopropionate.
Aplicaciones Científicas De Investigación
CIP-FP is a fluorescent probe that can be used to label proteins and monitor their activity in live cells. It has been used in various scientific research applications, including the study of protein-protein interactions, protein localization, and protein dynamics. CIP-FP has also been used to study the activity of enzymes, such as proteases and kinases.
Propiedades
IUPAC Name |
methyl 3-[(1-chloroisoquinoline-3-carbonyl)-propan-2-ylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-11(2)20(9-8-15(21)23-3)17(22)14-10-12-6-4-5-7-13(12)16(18)19-14/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCWJLCRQQDMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)OC)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Methoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2377481.png)
![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)
![Ethyl 6-acetyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377484.png)




![4-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine hydrochloride](/img/structure/B2377494.png)
![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)

![7-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2377499.png)
![1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid](/img/structure/B2377500.png)
![3-(4-ethoxyphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377501.png)
![N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2377502.png)